1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-8(13)6-10(14)9-2-3-11-12(7-9)16-5-4-15-11/h2-3,7H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYVRFQEADAYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with butane-1,3-dione under controlled conditions. One common method involves the use of a base such as sodium carbonate in an aqueous medium, followed by stirring at room temperature for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the dione moiety to diols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Halogenated benzodioxanes.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione involves its interaction with specific molecular targets. For instance, as a beta-adrenergic antagonist, it binds to beta-adrenergic receptors, inhibiting their activity and thereby reducing heart rate and blood pressure . The compound’s antibacterial properties are attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings
Anti-Inflammatory Activity: The acetic acid derivative (2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) demonstrated potency comparable to Ibuprofen in carrageenan-induced rat paw edema assays, suggesting that electron-withdrawing groups (e.g., carboxylic acids) enhance anti-inflammatory efficacy .
Antihepatotoxic Activity: Flavones fused with 1,4-dioxane rings, such as 3',4'(1",4"-dioxino) flavone, exhibited significant protection against carbon tetrachloride-induced hepatotoxicity. Their activity was attributed to structural mimicry of silymarin’s flavonoid-dioxane hybrid system .
Enzyme Modulation :
- Dalosirvat, a 1,4-dione derivative, acts as a sirtuin activator. The phenyl substitution at the fourth position of the dione chain is critical for binding to sirtuin’s hydrophobic pockets, highlighting the role of aromatic moieties in enzyme interaction .
Synthetic Utility: Enaminone derivatives (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one) serve as intermediates for synthesizing pyrimidines and other heterocycles. The dimethylamino group facilitates nucleophilic substitutions, enabling diverse downstream modifications .
Table 2: Structural-Activity Relationship (SAR) Insights
Biological Activity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione is a synthetic organic compound that has garnered attention for its diverse biological activities. This article delves into its biological mechanisms, pharmacological effects, and potential applications in medicine and industry.
- IUPAC Name : 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butane-1,3-dione
- Molecular Formula : C17H15NO4
- Molecular Weight : 297.31 g/mol
- CAS Number : 1360540-82-4
The primary mode of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione involves the inhibition of specific enzymes:
- Cholinesterases : These enzymes are crucial for the breakdown of acetylcholine in the synaptic cleft. Inhibition can lead to enhanced neurotransmission but may also contribute to neurotoxicity if uncontrolled.
- Lipoxygenase : This enzyme is involved in the metabolism of arachidonic acid, leading to the production of inflammatory mediators. Inhibition can therefore modulate inflammatory responses.
Antibacterial Properties
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione has demonstrated significant antibacterial activity. Notably:
- Inhibition of Biofilm Formation : The compound was found to inhibit bacterial biofilm growth by approximately 60% against strains such as Bacillus subtilis and Escherichia coli.
Anticancer Activity
Research indicates potential anticancer properties through various mechanisms:
- Cytotoxic Effects : Studies have shown that derivatives similar to this compound exhibit cytotoxicity against various cancer cell lines. For instance, compounds with related structures demonstrated IC50 values below 10 µM against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antibacterial | Inhibits biofilm growth by 60% | |
| Anticancer | Cytotoxicity observed in multiple cancer cell lines | |
| Enzyme Inhibition | Inhibits cholinesterases and lipoxygenase |
Case Study: Anticancer Mechanisms
A study focused on the anticancer properties of related compounds highlighted their ability to induce apoptosis in cancer cells via:
- EGFR Inhibition : Targeting the epidermal growth factor receptor pathway.
- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells leading to reduced proliferation .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione remains under investigation. However, its interactions with cholinesterases suggest potential neurotoxic effects at high concentrations. Careful consideration is necessary when evaluating its therapeutic index.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione, and how does reaction condition variability impact yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation reactions. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–80°C), and catalyst selection (e.g., Lewis acids like AlCl₃). For example, highlights benzodioxin derivatives synthesized via ketone-functionalization under anhydrous conditions . To optimize yield, systematically vary reaction time (12–48 hrs) and monitor intermediates via TLC. Computational tools (e.g., quantum chemical calculations) can predict reactivity trends, as noted in ’s ICReDD framework for reaction design .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structural and electronic properties?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and ketone carbonyls (δ 190–210 ppm) .
- FT-IR : Confirm C=O stretches (~1700 cm⁻¹) and benzodioxin ether linkages (C-O-C, ~1250 cm⁻¹) .
- Mass Spectrometry (EI/ESI) : Validate molecular weight (e.g., 178.18 g/mol for related compounds) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions for structural validation .
Q. What are the primary applications of this compound in biological research?
- Methodological Answer : The compound serves as:
- Enzyme Inhibitor : Studies in demonstrate moderate COX inhibition via competitive binding assays .
- Probe for Pathway Analysis : Functionalize the diketone moiety to track interactions with cellular targets (e.g., fluorescence tagging) .
- Antioxidant Candidate : Assess radical scavenging activity using DPPH/ABTS assays, comparing efficacy to structurally similar derivatives (e.g., 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of benzodioxin derivatives?
- Methodological Answer : Contradictions often arise from assay variability or structural analogs. For example, ’s comparative table shows:
| Compound | Biological Activity | Efficacy vs. Reference |
|---|---|---|
| 2-(2,3-Dihydro-...)ethanol | Moderate COX inhibition | 50% of indomethacin |
| Target compound | Stronger antioxidant activity | 2x ascorbic acid |
| To reconcile discrepancies: |
- Standardize assay protocols (e.g., IC₅₀ determination under identical pH/temperature).
- Perform molecular docking to compare binding affinities across analogs .
Q. What computational strategies optimize reaction conditions for regioselective functionalization of the benzodioxin core?
- Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) to model transition states and predict regioselectivity. ’s ICReDD framework integrates:
- Reaction Path Search : Identify low-energy pathways for functionalization.
- Machine Learning : Train models on existing datasets to recommend solvent/catalyst combinations .
Experimental validation via small-scale trials (e.g., 5–10 mg) minimizes resource waste.
Q. How can researchers address stability challenges during storage and handling of diketone derivatives?
- Methodological Answer :
- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Lyophilization : For aqueous solutions, lyophilize and store as a stable powder .
Q. What experimental designs validate enzyme inhibition mechanisms involving this compound?
- Methodological Answer :
- Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm interaction sites .
- Mutagenesis : Engineer enzyme active-site mutants to test binding specificity (e.g., alanine scanning) .
Methodological Frameworks
For advanced projects, integrate ’s chemical engineering classifications (e.g., RDF2050112 Reaction fundamentals and reactor design ) to scale up synthesis . ’s chemical software tools (e.g., virtual simulations for experimental optimization) enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
